2-Thiazol-2-yl-benzaldehyde
Overview
Description
“2-Thiazol-2-yl-benzaldehyde” is an organic compound with the molecular formula C10H7NOS and a molecular weight of 189.23 . It is part of the thiazole family, which are organic five-aromatic ring compounds .
Synthesis Analysis
The synthesis of thiazoles, including “2-Thiazol-2-yl-benzaldehyde”, involves several artificial paths and varied physico-chemical factors . For instance, one method involves the reaction of 2-hydroxy-benzaldehyde with 2-aminobenzothiazole .
Molecular Structure Analysis
The molecular structure of “2-Thiazol-2-yl-benzaldehyde” consists of a benzaldehyde group attached to a thiazole ring . Thiazoles are characterized by a five-membered ring containing nitrogen and sulfur atoms .
Chemical Reactions Analysis
Thiazoles, including “2-Thiazol-2-yl-benzaldehyde”, show similar chemical and physical properties to pyridine and pyrimidine . They are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .
Physical And Chemical Properties Analysis
“2-Thiazol-2-yl-benzaldehyde” is a light-yellow liquid with an odor similar to pyridine . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .
Scientific Research Applications
Synthesis of Biologically Active Compounds
Research has demonstrated the synthesis of [4‐(4‐Bromophenyl)‐2‐thiazolyl]hydrazones from benzaldehyde derivatives, showcasing potential antimicrobial activity against Candida albicans. This work underlines the chemical versatility of 2-thiazol-2-yl-benzaldehyde derivatives for generating biologically active molecules (Ramadan, 2010).
Anticancer and Antibacterial Evaluation
A study on the synthesis of 2-(3-aryl-1H-pyrazol-1-yl)benzo[d]thiazole incorporated fused thiazolo[2,3-b]quinazolinones highlighted their promising anticancer and antibacterial properties. The research indicates that 2-thiazol-2-yl-benzaldehyde derivatives can be pivotal in developing new therapeutic agents (Deshineni et al., 2020).
Transition-Metal-Free Synthesis
Another significant application involves the efficient synthesis of 2-arylbenzothiazoles through oxidative annulation under transition-metal-free conditions. This method utilizes 2-thiazol-2-yl-benzaldehyde derivatives, highlighting a green chemistry approach to synthesizing heterocyclic compounds (Che et al., 2017).
Plant Growth Regulatory and Antifungal Activities
Research into novel ferrocenyl-containing thiazole imine derivatives synthesized from substituted-benzaldehydes revealed some compounds' plant growth regulatory and antifungal activities. This study shows the agricultural application potential of 2-thiazol-2-yl-benzaldehyde derivatives (Yu et al., 2007).
Catalysis and Chemical Transformations
A metalloligand study involving thiazoline derivatives synthesized from 2-thiazol-2-yl-benzaldehyde derivatives showcased their application as catalysts in various chemical reactions, including ring-opening reactions and Knoevenagel condensations. This research highlights the role of these derivatives in catalytic processes (Bansal et al., 2015).
Antimicrobial Activity
Novel analogs bearing 2-thiazol-2-yl-benzaldehyde demonstrated significant antimicrobial activity, particularly against Staphylococcus aureus and Bacillus subtilis. This underlines the potential of these compounds in addressing microbial resistance (Palkar et al., 2017).
Safety And Hazards
The safety data sheet for “2-Thiazol-2-yl-benzaldehyde” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ .
Future Directions
The future directions for “2-Thiazol-2-yl-benzaldehyde” and related compounds involve further exploration of their biological activities, particularly their anticancer actions . Additionally, the development of new synthetic paths and the study of varied physico-chemical factors are areas of ongoing research .
properties
IUPAC Name |
2-(1,3-thiazol-2-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-7-8-3-1-2-4-9(8)10-11-5-6-13-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOXNJMCQNJJES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573756 | |
Record name | 2-(1,3-Thiazol-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Thiazol-2-yl-benzaldehyde | |
CAS RN |
223575-69-7 | |
Record name | 2-(1,3-Thiazol-2-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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